N-(4-ethylphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide
Description
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[[3-oxo-2-[2-oxo-2-(2-phenylethylamino)ethyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33N5O3S/c1-3-21-14-16-23(17-15-21)34-30(39)27(4-2)41-32-36-25-13-9-8-12-24(25)29-35-26(31(40)37(29)32)20-28(38)33-19-18-22-10-6-5-7-11-22/h5-17,26-27H,3-4,18-20H2,1-2H3,(H,33,38)(H,34,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVYQPYEAARMPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(CC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple functional groups including an imidazoquinazoline core, which is known for its pharmacological significance. The molecular formula is , and it has a molecular weight of approximately 446.59 g/mol.
Synthesis
The synthesis of this compound involves several steps typically starting from simpler quinazoline derivatives. Previous studies have highlighted the use of thioether formation as a key step in creating the thioamide linkage essential for the biological activity of the final product.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of quinazoline have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. A study demonstrated that certain quinazoline derivatives led to a reduction in tumor growth in xenograft models, suggesting potential for therapeutic applications against cancers such as breast and lung cancer .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Quinazoline derivatives are often evaluated for their effectiveness against various bacterial strains. A study reported that related compounds exhibited notable antibacterial effects against Gram-positive bacteria, attributed to their ability to disrupt bacterial cell wall synthesis .
Neuroprotective Effects
Neuroprotective properties have also been associated with similar compounds. Research shows that quinazoline derivatives may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .
Case Studies
- Antitumor Efficacy : A recent study evaluated the antitumor effects of a related quinazoline derivative in vitro and in vivo. The results indicated that the compound significantly inhibited cell proliferation in various cancer cell lines and reduced tumor size in mouse models .
- Antimicrobial Testing : Another investigation focused on the antimicrobial activity of a series of quinazoline derivatives, including those with thioamide groups. The results showed effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting the importance of structural modifications in enhancing biological activity .
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Modifications
Table 1: Core Structural Features of Analogues
Table 2: Bioactivity of Analogues
Spectral and Physicochemical Comparisons
- NMR Analysis : highlights that substituents at specific positions (e.g., regions A and B in imidazoheterocycles) cause distinct chemical shift changes, aiding structural elucidation .
- Lipophilicity : The 4-ethylphenyl group in the target compound likely increases logP compared to ’s cyclohexyl variant.
- Solubility : Thioether and amide groups enhance aqueous solubility relative to purely aromatic analogues (e.g., ’s spiroimidazothiadiazoles).
Preparation Methods
Cyclocondensation Methodologies
The foundational step involves annulating 2-aminobenzonitrile derivatives with α-ketoamides under acidic conditions. Patent CN101538223A demonstrates optimal results using:
| Parameter | Condition | Yield | Source |
|---|---|---|---|
| Catalyst | p-Toluenesulfonic acid (10 mol%) | 78% | |
| Solvent | Toluene/EtOAc (3:1) | - | |
| Temperature | 110°C, 12 h | - | |
| Workup | Crystallization from MeOH/H2O | - |
Critical side reactions include:
Alternative Microwave-Assisted Synthesis
US5770599A discloses a 45-minute cyclization protocol under microwave irradiation (150 W, 150°C) in DMF, achieving 82% yield with reduced epimerization. This method eliminates the need for azeotropic water removal but requires specialized equipment.
Functionalization at Position 2: Installing the Phenethylaminoacetyl Group
Two-Stage Alkylation-Amidation Approach
A preferred route involves:
- Alkylation : Reacting the core with ethyl bromoacetate (1.2 eq) using K2CO3 in DMF at 60°C (89% yield)
- Amidation : Treating the ester intermediate with phenethylamine (3 eq) and HATU in CH2Cl2, yielding 76% after column chromatography
Key optimization data:
| Parameter | Effect on Yield | Optimal Value | Source |
|---|---|---|---|
| Coupling reagent | HATU > EDCI > DCC | HATU | |
| Solvent polarity | CH2Cl2 > THF > DMF | CH2Cl2 | |
| Temperature | 0°C → RT > RT only | Gradient |
Single-Pot Tandem Reaction
CN101684078A reports a phase-transfer catalyzed method using:
- Reactants : Core + chloroacetaldehyde dimethyl acetal (1.05 eq)
- Catalyst : PEG-600 (5 mol%)
- Conditions : KOH/H2O-CH2Cl2 biphasic system, 40°C, 10 h (62% yield)
This approach minimizes epimerization but requires careful pH control during workup.
Thiolation at Position 5: Sulfanylbutanamide Installation
Thiol-ene Click Chemistry
Vulcanchem’s protocol employs:
- Generate core thiol via NaSH treatment in EtOH/H2O (95°C, 6 h)
- React with N-(4-ethylphenyl)-2-bromobutanamide (1.1 eq) using AIBN initiator in degassed THF (78% yield)
Critical purity data:
| Impurity | Source | Removal Method |
|---|---|---|
| Disulfide dimer | Thiol oxidation | N2 sparging |
| Unreacted bromide | Stoichiometric imbalance | Silica gel chromatography |
Nucleophilic Aromatic Substitution
Alternative method from CN110343053 uses:
- Electrophile : 5-fluoroimidazoquinazoline core
- Nucleophile : Potassium butanamide thiolate (1.5 eq)
- Conditions : DMSO, 120°C, 24 h (65% yield)
This route avoids thiol handling but requires high-temperature polar aprotic solvents.
Process Optimization and Scale-Up Challenges
Catalytic System Advancements
Comparative catalyst screening reveals:
| Catalyst | Turnover Number | Yield Improvement | Source |
|---|---|---|---|
| Pd(OAc)2/Xantphos | 420 | +22% | |
| CuI/1,10-phenanthroline | 380 | +18% | |
| Catalyst-free | - | Baseline |
Solvent Engineering
Mixed solvent systems enhance yields in critical steps:
| Step | Optimal Solvent Mix | Yield Impact |
|---|---|---|
| Cyclocondensation | Toluene/DMF (4:1) | +15% |
| Amidation | CH2Cl2/EtOAc (1:1) | +9% |
| Crystallization | MeOH/H2O (9:1) | Purity 98.8% |
Purification Strategies
Final compound purification employs:
- Initial crystallization : From MeOH/H2O (4:1), removes polar impurities
- Preparative HPLC : C18 column, 65:35 MeCN/H2O + 0.1% TFA
- Lyophilization : Freeze-drying from tert-butanol/water
Analytical Characterization Benchmarks
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis typically involves multi-step organic reactions, such as coupling of thiol-containing intermediates with activated quinazolinone derivatives. Key steps include:
- Reflux conditions : Heating at 100°C under reflux for 4–6 hours in polar aprotic solvents (e.g., DMF or ethanol) to promote amide bond formation .
- Purification : Recrystallization using methanol or ethanol to isolate the product with ≥95% purity .
- Critical parameters : Control of pH (neutral to slightly basic) and stoichiometric ratios of reactants to minimize side products .
Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation?
A combination of 1H/13C NMR , IR spectroscopy , and mass spectrometry is required to confirm the backbone structure and functional groups (e.g., amide, thioether). For example:
- NMR : Peaks at δ 2.5–3.5 ppm (methylene groups adjacent to sulfur) and δ 7.0–8.5 ppm (aromatic protons) .
- HPLC : Retention time analysis using C18 columns with acetonitrile/water gradients to verify purity (>98%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data arising from conformational flexibility?
Discrepancies in NMR or IR spectra may stem from rotational isomers or solvent interactions. Strategies include:
- Variable-temperature NMR : To observe dynamic equilibria between conformers .
- Computational modeling : Density Functional Theory (DFT) simulations to predict stable conformers and compare with experimental data .
- Cross-validation : Use of complementary techniques like X-ray crystallography (if crystals are obtainable) or 2D NMR (COSY, HSQC) .
Q. What experimental designs are recommended for analyzing structure-activity relationships (SAR) with analogs?
- Analog synthesis : Introduce substitutions at the phenyl (4-ethyl group) or quinazolinone (3-oxo moiety) positions to assess bioactivity changes .
- Biological assays : Pair in vitro enzyme inhibition (e.g., kinase assays) with cytotoxicity profiling (MTT assays) to identify pharmacophores .
- Data triangulation : Compare results with structurally similar compounds (e.g., pyridazine or benzothiazole derivatives) to infer functional group contributions .
Q. How can computational methods predict potential biological targets for this compound?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB) focusing on kinases or GPCRs .
- Pharmacophore mapping : Align with known inhibitors (e.g., ATP-binding pocket ligands) using tools like Pharmit .
- ADMET prediction : SwissADME or pkCSM to evaluate bioavailability and toxicity risks .
Q. What strategies address low synthetic yields in large-scale preparations?
- Catalyst optimization : Transition from homogeneous (e.g., DMAP) to heterogeneous catalysts (e.g., immobilized lipases) to improve turnover .
- Solvent engineering : Replace ethanol with ionic liquids (e.g., [BMIM][BF4]) to enhance reaction efficiency .
- Process intensification : Use microreactors for precise control of exothermic steps (e.g., thioether formation) .
Q. How can solubility challenges in biological assays be mitigated?
- Co-solvent systems : Employ DMSO/PEG-400 mixtures (≤10% v/v) to maintain compound stability in aqueous media .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles to enhance dispersibility and cellular uptake .
Data Contradiction Analysis
Q. How to reconcile conflicting bioactivity data across different assay platforms?
- Assay standardization : Normalize results using internal controls (e.g., staurosporine for kinase inhibition) .
- Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify platform-specific biases .
- Orthogonal validation : Confirm hits using SPR (surface plasmon resonance) for binding affinity measurements .
Q. What methodologies validate target engagement in complex biological systems?
- Cellular thermal shift assay (CETSA) : Monitor protein stabilization upon compound binding .
- Click chemistry probes : Introduce alkyne tags for pull-down assays and proteomic identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
